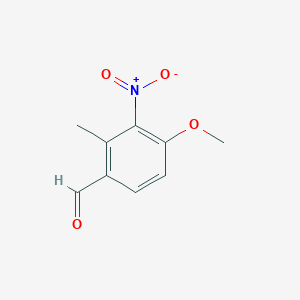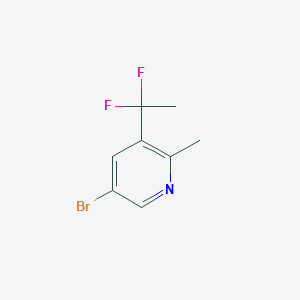
4-methoxy-2-methyl-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methyl-3-nitrobenzaldehyde can be synthesized through a nitration reaction of 4-methoxy-2-methylbenzaldehyde. The nitration process involves the introduction of a nitro group into the aromatic ring using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
化学反応の分析
Types of Reactions
4-Methoxy-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: 4-Methoxy-2-methyl-3-aminobenzaldehyde.
Oxidation: 4-Methoxy-2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxy-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.
Gene Expression Regulation: It is utilized in research on the regulation of gene expression, as it can interact with specific molecular targets involved in transcriptional regulation.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of drug-metabolizing enzymes, it binds to the active site of the enzyme, impeding its catalytic function. This interaction can lead to changes in metabolic pathways and affect the biological activity of other compounds.
類似化合物との比較
Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with different positions of the methoxy and nitro groups.
4-Methyl-3-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
4-Methoxy-2-methyl-3-nitrobenzaldehyde is unique due to the presence of both methoxy and methyl groups along with the nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-11)3-4-8(14-2)9(6)10(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNPYIGIFIFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)






![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)

![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
